molecular formula C19H21NO4 B6011866 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate

2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate

Cat. No.: B6011866
M. Wt: 327.4 g/mol
InChI Key: KVORAVDCMRWKIC-UHFFFAOYSA-N
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Description

2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate is an organic compound with the molecular formula C19H21NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethoxyethyl group and a methylbenzoyl group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with 2-ethoxyethanol, followed by acylation with 3-methylbenzoyl chloride. The reaction conditions generally include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate
  • 2-ethoxyethyl 4-[(2-methylbenzoyl)amino]benzoate
  • 2-ethoxyethyl 4-[(3-chlorobenzoyl)amino]benzoate

Uniqueness

2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate is unique due to the specific positioning of the methyl group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. The presence of the ethoxyethyl group also imparts distinct solubility and stability characteristics compared to its analogs.

Properties

IUPAC Name

2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-11-12-24-19(22)15-7-9-17(10-8-15)20-18(21)16-6-4-5-14(2)13-16/h4-10,13H,3,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVORAVDCMRWKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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